

What is the structure of 1,2-Dipalmitoleyl-3-cis-Vaccenoyl-rac-glycerol?

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Compound of Interest

Compound Name: 1,2-Dipalmitoleyl-3-11(Z)-Octadecenoyl-rac-glycerol

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An In-depth Technical Guide on the Structure of 1,2-Dipalmitoleyl-3-cis-Vaccenoyl-rac-glycerol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,2-Dipalmitoleyl-3-cis-Vaccenoyl-rac-glycerol, a complex mixed-acid triacylglycerol (TAG). We will deconstruct the molecule into its fundamental components: the glycerol backbone, two palmitoleyl fatty acid chains, and one cis-vaccenoyl fatty acid chain. This guide elucidates the precise positional distribution and stereochemistry of these components, including an in-depth explanation of the rac- designation, which signifies a racemic mixture of enantiomers. Furthermore, a hypothetical workflow for the synthesis and structural verification of this molecule is presented, offering practical insights for researchers in lipidomics and drug development.

Foundational Concepts in Triacylglycerol Structure

Triacylglycerols (TAGs), the primary components of fats and oils, are esters derived from a single molecule of glycerol and three fatty acids.^{[1][2]} Their structure is fundamental to their biological function, which ranges from energy storage to cellular signaling.

The Glycerol Backbone

The structural foundation of any TAG is the three-carbon alcohol, glycerol (propane-1,2,3-triol). [3][4] Each of the three carbon atoms possesses a hydroxyl (-OH) group, which serves as a reactive site for the esterification of fatty acids.[5][6] This simple three-carbon scaffold allows for immense structural diversity in the resulting lipid molecules.[7]

Stereospecific Numbering (sn)

To unambiguously describe the arrangement of fatty acids on the glycerol backbone, the stereospecific numbering (sn) system is employed as recommended by IUPAC-IUB.[8] In the Fischer projection, with the hydroxyl group of the central carbon (C2) pointing to the left, the carbons are numbered sequentially from top to bottom as sn-1, sn-2, and sn-3.[9] This nomenclature is critical because the enzymatic hydrolysis and synthesis of TAGs in biological systems are often stereospecific, meaning the biological properties of a TAG can change dramatically simply by rearranging the fatty acids on the glycerol backbone.[1][9]

Deconstruction of the Target Molecule

The name "1,2-Dipalmitoleyl-3-cis-Vaccenoyl-rac-glycerol" precisely defines the molecular architecture. It is a mixed-acid TAG, meaning it is composed of more than one type of fatty acid.[2]

Component 1: Palmitoleic Acid at sn-1 and sn-2

Two molecules of palmitoleic acid are esterified to the glycerol backbone. Palmitoleic acid is an omega-7 monounsaturated fatty acid.[10] Its key structural features are:

- Chemical Formula: C₁₆H₃₀O₂.[11]
- Systematic Name: (9Z)-hexadec-9-enoic acid.[10][11]
- Structure: A 16-carbon chain with a single cis double bond between the 9th and 10th carbon atoms (counting from the carboxyl group).

In the target molecule, these fatty acids are located at the sn-1 and sn-2 positions of the glycerol backbone.

Component 2: cis-Vaccenic Acid at sn-3

One molecule of cis-vaccenic acid is esterified at the sn-3 position. It is also an omega-7 monounsaturated fatty acid.[12]

- Chemical Formula: C₁₈H₃₄O₂.[13][14]
- Systematic Name: (11Z)-octadec-11-enoic acid.[14][15]
- Structure: An 18-carbon chain with a single cis double bond between the 11th and 12th carbon atoms.[15]

Summary of Molecular Components

Component	Chemical Formula	Systematic Name	Position on Backbone	Quantity
Glycerol	C ₃ H ₈ O ₃	Propane-1,2,3-triol	Core	1
Palmitoleic Acid	C ₁₆ H ₃₀ O ₂	(9Z)-hexadec-9-enoic acid	sn-1, sn-2	2
cis-Vaccenic Acid	C ₁₈ H ₃₄ O ₂	(11Z)-octadec-11-enoic acid	sn-3	1

The Critical Role of Stereochemistry: The "rac-" Designation

The term "rac-" is short for racemate, indicating that the substance is a racemic mixture. A racemic mixture contains equal amounts of two enantiomers—chiral molecules that are non-superimposable mirror images of each other.[16]

In this specific TAG, the chirality arises because the fatty acid substituents at the prochiral sn-1 and sn-3 positions are different (Palmitoleic acid vs. cis-Vaccenic acid). Therefore, 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol is not a single compound but an equimolar mixture of two distinct enantiomers.

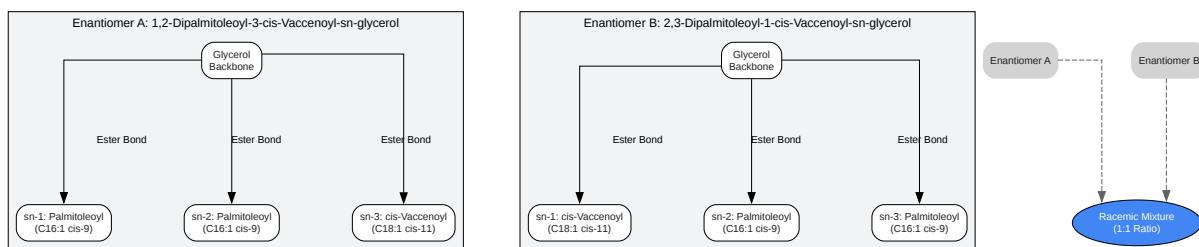
- Enantiomer A: 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-sn-glycerol

- Enantiomer B: 2,3-Dipalmitoleoyl-1-cis-Vaccenoyl-sn-glycerol

The physical and chemical properties of a pure enantiomer can differ significantly from its racemic mixture, particularly in terms of their polymorphic behavior (crystal forms) and interactions within chiral biological systems.[\[16\]](#)

Visualization of the Racemic Mixture

The following diagram illustrates the two enantiomers that constitute the racemic mixture.



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Caption: The two enantiomers forming the racemic mixture.

Hypothetical Synthesis and Characterization Workflow

The synthesis of mixed-acid TAGs with defined regio- and stereochemistry is a non-trivial task that requires a strategic, multi-step approach to control the esterification at each position of the glycerol backbone.[\[17\]](#)[\[18\]](#) A common strategy involves using protecting groups to selectively block certain hydroxyl groups on the glycerol molecule while others are esterified.

Experimental Protocol: A Hypothetical Regioselective Synthesis

Objective: To synthesize 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-sn-glycerol (Enantiomer A). The synthesis of Enantiomer B would follow a similar pathway with a different starting material or protection strategy.

Materials:

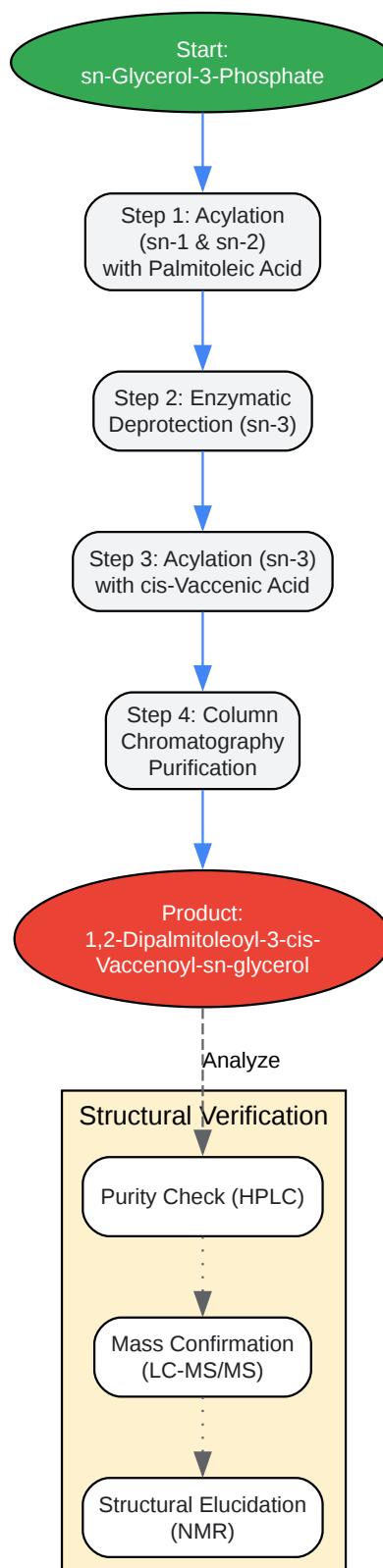
- sn-Glycerol 3-phosphate
- Palmitoleic acid
- cis-Vaccenic acid
- Appropriate acylating agents (e.g., acid chlorides or anhydrides)
- Protecting group reagents
- Enzymes (e.g., specific lipases)
- Solvents and chromatography materials

Methodology:

- Step 1: Preparation of the Chiral Precursor. The synthesis begins with a chiral precursor, such as sn-glycerol 3-phosphate, to establish the correct stereochemistry from the outset.[\[2\]](#)
- Step 2: Acylation of sn-1 and sn-2 Positions. The free hydroxyl groups at the sn-1 and sn-2 positions are esterified with palmitoleic acid. This is often achieved using an excess of palmitoleoyl chloride or through lipase-catalyzed esterification, which can offer high regioselectivity.[\[19\]](#)
- Step 3: Deprotection of the sn-3 Position. The phosphate group at the sn-3 position is selectively removed using a phosphatase enzyme, exposing the final hydroxyl group for esterification.

- Step 4: Acylation of the sn-3 Position. The newly exposed hydroxyl group at the sn-3 position is esterified with cis-vaccenic acid.
- Step 5: Purification. The final product is purified from reactants and byproducts using techniques such as column chromatography on silica gel.

Workflow for Synthesis and Structural Verification



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Caption: Hypothetical workflow for synthesis and verification.

Analytical Characterization

Confirming the structure of the synthesized TAG is paramount. A suite of analytical techniques is required:

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[\[1\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique confirms the molecular weight of the TAG and, crucially, can determine the specific locations of the fatty acids on the glycerol backbone through fragmentation analysis.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information, confirming the ester linkages and the positions and stereochemistry (cis) of the double bonds in the fatty acid chains.

Conclusion

The structure of 1,2-Dipalmitoleyl-3-cis-Vaccenoyl-rac-glycerol is a precisely defined racemic mixture of two enantiomeric triacylglycerols. Its identity is determined by the specific nature and placement of its constituent fatty acids—two palmitoleic acid moieties at the sn-1 and sn-2 positions and one cis-vaccenic acid moiety at the sn-3 position of a glycerol backbone.

Understanding this detailed molecular architecture, including its inherent chirality, is essential for researchers in lipidomics, biochemistry, and pharmacology, as these structural nuances govern the molecule's physical properties and biological activity. The synthesis and verification of such complex lipids require sophisticated, multi-step protocols and advanced analytical characterization to ensure structural integrity.

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